3'-Phosphate-adenosine-5'-diphosphate
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Overview
Description
3’-Phosphate-Adenosine-5’-Diphosphate is an adenine nucleotide containing phosphate groups at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Phosphate-Adenosine-5’-Diphosphate involves the enzymatic conversion of 3’-phosphoadenosine 5’-phosphosulfonate using sulfotransferases. The reaction conditions typically include the presence of specific enzymes and cofactors that facilitate the transfer of sulfonate groups .
Industrial Production Methods: Industrial production of 3’-Phosphate-Adenosine-5’-Diphosphate can be achieved through the chemoenzymatic synthesis of heparin. This process involves the use of Escherichia coli crude extracts containing overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction .
Chemical Reactions Analysis
Types of Reactions: 3’-Phosphate-Adenosine-5’-Diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It is capable of blocking exoribonucleases activity in the nucleus and cytosol, and it stimulates stomatal closure .
Common Reagents and Conditions: Common reagents used in these reactions include specific enzymes such as hydroxysteroid sulfotransferases. The conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include adenosine monophosphate and other phosphorylated nucleotides .
Scientific Research Applications
3’-Phosphate-Adenosine-5’-Diphosphate has a wide range of scientific research applications:
Mechanism of Action
3’-Phosphate-Adenosine-5’-Diphosphate exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid signaling . It also blocks RNA catabolism and may serve as a physiological modulator of poly (ADP-ribose) polymerase 1 activity .
Comparison with Similar Compounds
- Adenosine 3’,5’-bisphosphate
- 3’-Phosphoadenosine 5’-phosphosulfonate
- Adenosine 5’-phosphosulfate
Uniqueness: 3’-Phosphate-Adenosine-5’-Diphosphate is unique due to its ability to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling. It also plays a crucial role in the synthesis of heparin, making it valuable in both biological and industrial applications .
Properties
CAS No. |
13400-10-7 |
---|---|
Molecular Formula |
C10H16N5O13P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GBBWIZKLHXYJOA-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyms |
3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |
Origin of Product |
United States |
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